An In-depth Technical Guide to 3-Oxocyclopent-1-enecarboxylic Acid
An In-depth Technical Guide to 3-Oxocyclopent-1-enecarboxylic Acid
This technical guide provides a comprehensive overview of 3-Oxocyclopent-1-enecarboxylic acid, a molecule of interest in organic synthesis and potential pharmaceutical development. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its physicochemical properties, spectroscopic characteristics, and a plausible biological context.
Physicochemical Properties
3-Oxocyclopent-1-enecarboxylic acid, with the chemical formula C6H6O3, is a cyclopentenone derivative featuring a carboxylic acid functional group. This combination of a reactive α,β-unsaturated ketone system and a carboxylic acid moiety makes it a versatile building block in organic synthesis.
Quantitative Data Summary
The following table summarizes the key quantitative data for 3-Oxocyclopent-1-enecarboxylic acid. Due to the limited availability of experimental data for this specific molecule in the public domain, some properties are predicted or inferred from structurally related compounds.
| Property | Value | Source/Method |
| Molecular Weight | 126.11 g/mol | Calculated |
| Chemical Formula | C6H6O3 | - |
| CAS Number | 108384-36-7 | - |
| Physical Form | Solid or Liquid | Commercial Supplier Data |
| Purity | >95% | Commercial Supplier Data |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| pKa | ~4-5 | Predicted (based on similar carboxylic acids) |
Experimental Protocols
Synthesis
A plausible synthetic route to 3-Oxocyclopent-1-enecarboxylic acid could involve the oxidation of a suitable precursor. For instance, a synthetic protocol for a related compound, methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate, involves the oxidation of the corresponding cyclopentene derivative. A similar approach could likely be adapted for the synthesis of the title compound.
Hypothetical Synthesis Workflow:
Caption: Hypothetical workflow for the synthesis of 3-Oxocyclopent-1-enecarboxylic acid.
Spectroscopic Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl proton, the allylic protons, and the acidic proton of the carboxylic acid. The vinyl proton would appear in the downfield region (δ 6.0-7.5 ppm). The allylic protons would be expected in the range of δ 2.0-3.0 ppm. The carboxylic acid proton would typically be a broad singlet in the far downfield region (δ 10-13 ppm).
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¹³C NMR: The carbon NMR spectrum would be expected to show signals for the carbonyl carbon of the ketone (δ > 190 ppm), the carbonyl carbon of the carboxylic acid (δ 165-185 ppm), and the sp² hybridized carbons of the double bond (δ 120-150 ppm).
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum of 3-Oxocyclopent-1-enecarboxylic acid would be characterized by several key absorption bands. A very broad absorption between 2500 and 3300 cm⁻¹ would be indicative of the O-H stretch of the hydrogen-bonded carboxylic acid. The C=O stretch of the carboxylic acid would appear around 1710-1760 cm⁻¹. The C=O stretch of the α,β-unsaturated ketone is expected around 1685-1715 cm⁻¹. The C=C double bond stretch would be observed in the 1600-1680 cm⁻¹ region.[1][2]
2.2.3. Mass Spectrometry
In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 126. Subsequent fragmentation could involve the loss of water (m/z = 108), the carboxyl group (m/z = 81), or other characteristic fragments.
Biological Context and Signaling Pathways
While there is no direct evidence for the biological activity of 3-Oxocyclopent-1-enecarboxylic acid, its structural features are present in molecules with known pharmacological effects. Specifically, the presence of a carboxylic acid group is common in non-steroidal anti-inflammatory drugs (NSAIDs). These drugs often target the cyclooxygenase (COX) enzymes, which are central to the prostaglandin synthesis pathway.
Prostaglandin Synthesis Pathway
Prostaglandins are lipid compounds that are involved in the inflammatory response, pain, and fever. The synthesis of prostaglandins begins with the release of arachidonic acid from cell membranes. The COX enzymes then convert arachidonic acid into prostaglandin H2 (PGH2), which is a precursor to other prostaglandins. NSAIDs inhibit the activity of COX enzymes, thereby reducing the production of prostaglandins and mitigating inflammation and pain. Given its structure, 3-Oxocyclopent-1-enecarboxylic acid could potentially interact with this pathway.
Caption: Simplified diagram of the prostaglandin synthesis pathway.
This guide provides a foundational understanding of 3-Oxocyclopent-1-enecarboxylic acid based on available data and established chemical principles. Further experimental investigation is required to fully elucidate its properties and potential applications.
